molecular formula C18H14F3N3O2 B2824929 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 941965-68-0

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2824929
CAS No.: 941965-68-0
M. Wt: 361.324
InChI Key: URFFHFKLRWDJLZ-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 7, and a 3-(trifluoromethyl)benzamide moiety at position 3. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing hydrophobic interactions in biological systems .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-10-6-7-14-22-11(2)15(17(26)24(14)9-10)23-16(25)12-4-3-5-13(8-12)18(19,20)21/h3-9H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFHFKLRWDJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes a pyrido[1,2-a]pyrimidine core and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is C16H14F3N3OC_{16}H_{14}F_3N_3O with a molecular weight of approximately 343.30 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC16H14F3N3OC_{16}H_{14}F_3N_3O
Molecular Weight343.30 g/mol
StructurePyrido[1,2-a]pyrimidine derivative

Synthesis

The synthesis of this compound typically involves several steps including cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity. The synthesis often incorporates methods such as:

  • Cyclization : Formation of the pyrido[1,2-a]pyrimidine structure.
  • Substitution Reactions : Introduction of the trifluoromethyl group on the benzamide.
  • Purification : Techniques like recrystallization or chromatography to isolate the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases that are crucial in oncogenic signaling pathways. For instance, studies have shown that similar pyridopyrimidine derivatives can effectively inhibit the activity of various kinases involved in cancer progression.

Antimicrobial Activity

Preliminary bioassays suggest that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections. For example:

  • Compounds with similar structures showed larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L.
  • In vitro studies have indicated fungicidal activity against pathogens like Botrytis cinereal with efficacy comparable to standard treatments.

The biological activity of this compound is primarily attributed to its interaction with target proteins:

  • Kinase Inhibition : The compound mimics ATP binding in kinase active sites, disrupting oncogenic signaling.
  • Enzymatic Inhibition : It may inhibit enzymes critical for microbial survival or proliferation.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Case Study 1 : A study on pyridopyrimidine derivatives found that certain substitutions significantly enhanced anticancer activity in cell lines derived from breast and lung cancers.
  • Case Study 2 : Research on benzamide derivatives demonstrated strong antifungal activity against Fusarium species with EC50 values indicating high potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Name Substituent Molecular Formula Key Properties Reference
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide 4-Iodobenzamide C17H14IN3O2 Higher molecular weight (419.22 g/mol); iodine may enhance halogen bonding but reduce solubility.
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide 2-Methoxyacetamide C13H15N3O3 Smaller substituent; increased hydrophilicity but reduced membrane permeability.
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide 4-Butoxybenzamide C21H23N3O3 Bulky alkoxy group; potential for altered conformational flexibility.
3-Bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide 3-Bromobenzamide C17H14BrN3O2 Bromine’s steric bulk may hinder target binding compared to trifluoromethyl.
N-{2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-cyclohexanecarboxamide Cyclohexanecarboxamide C19H23N3O2 Aliphatic substituent; enhanced lipophilicity but possible metabolic instability.

Key Findings from Comparative Studies

Bioavailability : Evidence from pyridine-based analogs (e.g., imidazo[1,2-a]pyrimidines) indicates that nitrogen substitutions in aromatic rings reduce oral bioavailability, underscoring the advantage of the target compound’s unmodified pyrido[1,2-a]pyrimidin core .

Solubility vs. Permeability : The trifluoromethyl group balances moderate hydrophobicity with metabolic stability, whereas methoxy or hydroxyethyl substituents (e.g., C20H17F3N4O3 in ) prioritize solubility at the expense of cell penetration .

Crystallographic Insights : Derivatives like 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate () reveal that substituent bulkiness (e.g., piperidinium) can distort molecular geometry, whereas the target compound’s benzamide group maintains planar rigidity for optimal target engagement .

Pharmacological Implications

  • The trifluoromethyl group’s balance of hydrophobicity and electronic effects likely contributes to improved target affinity and stability over 4-iodo or 3-bromo analogs .
  • Compared to aliphatic substituents (e.g., cyclohexanecarboxamide), the aromatic benzamide moiety in the target compound may enhance π-π stacking interactions in enzymatic binding sites .

Q & A

Q. What kinetic studies elucidate reaction mechanisms during synthesis?

  • Methodological Answer: Perform time-course experiments with aliquots taken at intervals for HPLC analysis. Calculate rate constants (k) under varying conditions (temperature, solvent polarity). Use Arrhenius plots to determine activation energy (Eₐ) and infer mechanism (e.g., nucleophilic acyl substitution vs. SNAr) .

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